Bevirimat - 174022-42-5

Bevirimat

Catalog Number: EVT-288341
CAS Number: 174022-42-5
Molecular Formula: C36H56O6
Molecular Weight: 584.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Bevirimat is a pentacyclic triterpenoid obtained by the formal condensation of 2,2-dimethylsuccinic acid with the 3-hydroxy group of betulinic acid. It is isolated from the Chinese herb Syzygium claviflorum. The first in the class of HIV-1 maturation inhibitors to be studied in humans, bevirimat was identified as a potent HIV drug candidate and several clinical trials were conducted, but development into a new drug was plagued by numerous resistance-related problems. It has a role as a metabolite and a HIV-1 maturation inhibitor. It is a pentacyclic triterpenoid, a dicarboxylic acid monoester and a monocarboxylic acid. It is functionally related to a betulinic acid.
Bevirimat, also known as PA-457 or YK-FH312, is investigated in clinical trials for treating HIV infection. Bevirimat is a solid. This compound belongs to the androgens and derivatives, which are hydroxylated C19 steroid hormones. They are known to favour the development of masculine characteristics. They also show profound effects on scalp and body hair in humans. Bevirimat targets the protein gag-pol polyprotein. Bevirimat is derived from a betulinic acid-like compound, first isolated from Syzygium claviflorum, a Chinese herb. It is not currently FDA-approved, but is undergoing clinical trials conducted by the pharmaceutical company Panacos.
Bevirimat is a drug derived from a betulinic acid-like compound, first isolated from the Chinese herb Syzygium claviflorum, with activity against human immunodeficiency virus (HIV). Bevirimat acts by binding to the Gag capsid precursor protein and blocking its conversion to mature capsid protein by protease cleavage. It potently inhibits replication in both wild-type and drug-resistant (reverse transciptase or protease) HIV-1 isolates.
Source and Classification

Bevirimat is derived from betulinic acid, a naturally occurring pentacyclic triterpene found in the bark of the birch tree and other plants. It belongs to the class of compounds known as HIV maturation inhibitors. These inhibitors target the maturation process of HIV particles, thereby preventing the virus from becoming infectious. Bevirimat was the first compound in this class to be developed and tested clinically for its effectiveness against HIV-1 .

Synthesis Analysis

The synthesis of bevirimat involves several steps starting from betulin or its derivatives. The primary method includes:

  1. Acylation: The introduction of a dimethylsuccinyl group at the C-3 position of betulinic acid.
  2. Reagents: Common reagents include acetic anhydride for acetylation and various bases for hydrolysis.
  3. Purification: Techniques such as high-performance liquid chromatography (HPLC) are employed to purify the final product.

For example, one synthesis route involves converting 3,28-diacetylbetulin into a phosphonate derivative through alkaline hydrolysis, yielding a product with an 85% yield . The use of Jones reagent for oxidation at specific positions further modifies the compound to enhance its efficacy .

Chemical Reactions Analysis

Bevirimat undergoes several important chemical reactions:

  1. Hydrolysis: Under basic conditions, bevirimat can hydrolyze to form active derivatives. For instance, hydrolysis at the C-3 position can yield hydroxylated products.
  2. Oxidation: The hydroxyl groups can be oxidized to carbonyl groups using reagents like Jones reagent, which alters the compound's reactivity and biological profile.
  3. Isomerization: The presence of electron-withdrawing groups can lead to isomerization reactions under certain conditions .
Mechanism of Action

Bevirimat functions by inhibiting the maturation process of HIV-1. Specifically, it targets the Gag protein processing:

  • Target Site: Bevirimat binds to the Gag protein at the cleavage site between the capsid (CA) and spacer peptide 1 (SP1), preventing proper assembly and release of infectious viral particles.
  • Resistance: Variations in the Gag protein sequence among different HIV strains can lead to resistance against bevirimat, making it less effective against certain viral variants .
Physical and Chemical Properties Analysis

The physical and chemical properties of bevirimat include:

  • Solubility: Bevirimat exhibits moderate solubility in organic solvents but limited solubility in water.
  • Stability: The compound is stable under acidic conditions but may degrade under strong alkaline conditions.
  • Melting Point: The melting point is reported to be around 160–165 °C .
Applications

Bevirimat has been primarily studied for its application as an antiviral agent against HIV-1:

  • Clinical Trials: It has undergone several phases of clinical trials assessing its safety and efficacy in humans.
  • Research Tool: Bevirimat serves as a model compound for developing new HIV maturation inhibitors and studying resistance mechanisms in HIV strains.
  • Potential Derivatives: Ongoing research aims to synthesize new derivatives with improved potency and broader activity against resistant strains .
Introduction to Bevirimat as an Antiretroviral Agent

Historical Development and Discovery of Bevirimat

Bevirimat (PA-457, MPC-4326), a derivative of betulinic acid originally isolated from the Chinese herb Syzygium claviflorum, emerged in the late 1990s as the pioneering compound in the HIV-1 maturation inhibitor class [1] [5]. Early preclinical studies identified its unique mechanism: unlike protease inhibitors (PIs) that broadly inhibit viral protease activity, Bevirimat specifically blocks the final cleavage step of the HIV-1 Gag polyprotein precursor between capsid (CA, p24) and spacer peptide 1 (SP1), preventing the conversion of the immature capsid precursor p25 to mature p24 [1] [3]. This inhibition results in the production of structurally defective, non-infectious viral particles [1] [6]. Panacos Pharmaceuticals advanced Bevirimat into clinical development, where Phase I trials (2004–2006) demonstrated promising antiviral activity and a favorable pharmacokinetic profile, including a long elimination half-life of 56.3–69.5 hours supporting once-daily dosing [3] [5]. Phase IIa monotherapy studies (2007) confirmed robust efficacy, with 200 mg/day for 10 days achieving a median viral load reduction of >1.0 log10 copies/mL in treatment-naïve and treatment-experienced patients [3] [5]. Despite these successes, Panacos was acquired by Myriad Genetics in 2009, which subsequently discontinued Bevirimat’s development in 2010 due to challenges linked to pre-existing Gag polymorphisms [5] [7].

  • Table 1: Key Milestones in Bevirimat Development
    YearDevelopment StageKey Findings
    1990sDiscoveryBetulinic acid derivatives isolated from Syzygium claviflorum; anti-HIV activity identified [5]
    2004–2006Phase I Clinical TrialsSingle-dose PK established; half-life = 56.3–69.5 hrs; >1.0 log10 VL drop at 200 mg/day [3] [5]
    2007Phase IIa MonotherapyMedian VL reduction of 1.03 log10 after 10 days (200 mg/day) [3]
    2009Corporate AcquisitionMyriad Genetics acquires rights from Panacos for $7M USD [5]
    2010Development DiscontinuedHigh prevalence of natural Gag polymorphisms limiting efficacy cited as key factor [5] [7]

Classification Within HIV-1 Maturation Inhibitors

Maturation inhibitors represent a distinct mechanistic subclass of antiretrovirals targeting the late stages of the HIV-1 lifecycle. Unlike PIs, which inhibit the protease enzyme itself and broadly disrupt Gag and Gag-Pol polyprotein processing, maturation inhibitors like Bevirimat act allosterically by binding directly to the CA-SP1 cleavage site within the Gag polyprotein [1] [8]. This binding induces conformational changes or sterically hinders protease access, specifically abrogating the CA-SP1 cleavage event (p25 → p24) [1] [6]. Bevirimat served as the foundational molecule for this class, exhibiting potent activity against diverse HIV-1 strains in vitro, with a mean IC50 of 10.3 nM against wild-type (WT) isolates and retention of nanomolar potency against viruses resistant to NRTIs, NNRTIs, and PIs [1] [3]. Its therapeutic index (cytotoxicity/antiviral activity ratio) was approximately 2500 [1]. However, Bevirimat's clinical utility was constrained by its variable efficacy against viruses harboring natural polymorphisms in the CA-SP1 Gag region (notably residues 369–371) [5] [7]. This limitation drove the development of second-generation maturation inhibitors (e.g., BMS-955176, GSK3640254, VH3739937) designed for broader coverage against polymorphic viruses and improved pharmacokinetics [8] [12]. VH3739937, for example, demonstrates potent activity (EC50 ≤ 5.0 nM) against variants like A364V that challenge earlier inhibitors [8].

  • Table 2: Comparative Profile of Select HIV-1 Maturation Inhibitors
    CompoundTarget SpecificityPotency (EC50 vs WT HIV-1)Key Advancement Over BevirimatStatus
    Bevirimat (PA-457)CA-SP1 cleavage site~10.3 nM [1]First-in-class; established mechanismDevelopment halted
    BMS-955176CA-SP1 (broader polymorphism coverage)< 8.0 nM [8]Improved activity against V370A variantsPhase II completed
    GSK3640254CA-SP1 (resistant to SP1 polymorphisms)Low nM range [12]Retained activity against Q369/V370/T371 variantsPhase IIb
    VH3739937CA-SP1 (including A364V in some assays)≤ 5.0 nM [8]Long half-life (67–97 h); potential weekly dosingPhase I/Preclinical

Significance in Addressing Drug-Resistant HIV Strains

Bevirimat offered significant initial promise for managing multidrug-resistant (MDR) HIV-1 infections due to its novel mechanism and lack of cross-resistance with existing drug classes. Preclinical studies confirmed its activity against viral isolates resistant to NRTIs (e.g., AZT, 3TC), NNRTIs (e.g., efavirenz), and PIs (e.g., lopinavir) [1] [3]. This synergistic potential was attributed to its unique viral target – the structural Gag protein rather than enzymatic targets like reverse transcriptase, integrase, or protease [1] [4]. In heavily treatment-experienced patients with limited options, Bevirimat represented a critical strategy to construct a regimen with two or three fully active agents [7] [9].

However, Bevirimat's efficacy proved highly dependent on the viral Gag sequence. Naturally occurring polymorphisms, particularly in the QVT motif (residues Q369, V370, T371) of SP1 and the V362I mutation in CA, conferred significant resistance by reducing compound binding affinity or accelerating CA-SP1 cleavage kinetics [5] [6] [9]. Population studies indicated these polymorphisms were prevalent in ~50% of untreated HIV-1 subtype B infections, drastically limiting Bevirimat's applicability [5] [7]. For instance, phase IIb trials revealed a bimodal response: robust viral suppression in patients without baseline polymorphisms and minimal response in those harboring them [5] [7]. Furthermore, prior PI exposure was linked to increased prevalence of QVT motif changes, complicating use in treatment-experienced populations [4] [7]. Despite its discontinuation, Bevirimat crucially validated the maturation inhibition mechanism and spurred research into broader-spectrum inhibitors like GSK3640254 and VH3739937, which maintain activity against many Bevirimat-resistant variants and are now integrated into strategies for MDR HIV [8] [12]. The IAS-USA 2025 Drug Resistance Mutations List includes key Gag polymorphisms (e.g., V362I, Q369D, T371N) as mediators of reduced susceptibility to first-gen MIs, underscoring Bevirimat's role in defining this resistance pathway [9].

  • Table 3: Clinically Relevant Resistance Mutations in Gag Affecting Bevirimat
    Mutation/PolymorphismLocation in GagImpact on Bevirimat SusceptibilityPrevalence in Subtype B (%)Clinical Consequence
    V362ICapsid (CA) C-terminusStrong resistance (↑ EC50, ↓ Maximal Inhibition) [6] [10]~5-15%High risk of virological failure
    Q369D/D/NSpacer Peptide 1 (SP1)Major resistance determinant [5] [9]~20-30%Significantly reduced virological response in trials
    V370A/M/ΔSpacer Peptide 1 (SP1)Major resistance determinant [5] [10]~10-25%Primary cause of halted development (50% non-response)
    T371A/N/PSpacer Peptide 1 (SP1)Moderate resistance [9]~5-10%Contributed to reduced response rates
    A364VSpacer Peptide 1 (SP1)Variable resistance (affects kinetics & binding) [8]LowChallenge for some 2nd-gen inhibitors (e.g., GSK3640254)

Properties

CAS Number

174022-42-5

Product Name

Bevirimat

IUPAC Name

(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-(3-carboxy-3-methylbutanoyl)oxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid

Molecular Formula

C36H56O6

Molecular Weight

584.8 g/mol

InChI

InChI=1S/C36H56O6/c1-21(2)22-12-17-36(30(40)41)19-18-34(8)23(28(22)36)10-11-25-33(7)15-14-26(42-27(37)20-31(3,4)29(38)39)32(5,6)24(33)13-16-35(25,34)9/h22-26,28H,1,10-20H2,2-9H3,(H,38,39)(H,40,41)/t22-,23+,24-,25+,26-,28+,33-,34+,35+,36-/m0/s1

InChI Key

YJEJKUQEXFSVCJ-WRFMNRASSA-N

SMILES

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)OC(=O)CC(C)(C)C(=O)O)C)C(=O)O

Solubility

Soluble in DMSO, not in water

Synonyms

MPC4326; MPC 4326; MPC-4326; PA457; PA 457; PA-457; FH11327; FH-11327; FH 11327; YK FH312; Bevirimat.

Canonical SMILES

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)OC(=O)CC(C)(C)C(=O)O)C)C(=O)O

Isomeric SMILES

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)OC(=O)CC(C)(C)C(=O)O)C)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.